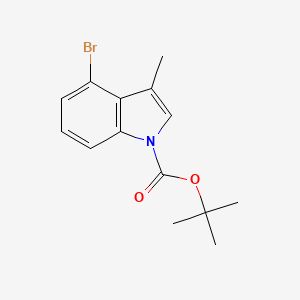

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

Description

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate group at the 1-position, a methyl substituent at the 3-position, and a bromine atom at the 4-position of the indole ring. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its structural features—such as the electron-withdrawing bromine and sterically bulky tert-butyl group—make it valuable for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) and functional group transformations .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJVUWSGWQYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, in general, are known to interact with a variety of biological targets, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory effects on enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites. The temporal effects of this compound on cellular function may also depend on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, indole derivatives have been shown to accumulate in the mitochondria, where they can exert their effects on mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of This compound is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking.

Biological Activity

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C13H14BrNO2

- Molecular Weight : 296.16 g/mol

- IUPAC Name : this compound

The indole framework is significant for its diverse biological activities, particularly in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Some studies have shown that indole derivatives can possess antibacterial properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The indole structure is often associated with anticancer activity. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies typically employ assays like MTT to assess cell viability .

- Enzyme Inhibition : Indoles are known to inhibit various enzymes, including kinases and phosphatases. The biological evaluation of related compounds has shown promising inhibitory effects against GSK-3β, a target in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR of indole derivatives indicates that modifications at various positions on the indole ring can significantly affect their biological activity. For example:

- Bromination : The presence of a bromine atom at the 4-position enhances the compound's potency against specific targets by increasing lipophilicity and potentially improving binding affinity.

- Alkyl Substituents : The tert-butyl group at the carboxylate position contributes to the overall stability and solubility of the compound, which is crucial for its bioavailability .

Case Studies

Several studies have investigated the biological activity of similar indole derivatives:

- Antibacterial Study : A study evaluated a series of indole derivatives, including brominated variants, showing a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA . This suggests that modifications like bromination can enhance antimicrobial efficacy.

- Cytotoxicity Assessment : In vitro studies on related compounds demonstrated minimal cytotoxic effects at concentrations up to 10 µM across various cancer cell lines, indicating a favorable therapeutic window .

- Inhibition of GSK-3β : Research on pyridoindoles revealed that specific structural modifications led to improved potency against GSK-3β while maintaining metabolic stability, highlighting the importance of careful design in drug development .

Data Tables

Below is a summary table of key findings related to the biological activity of this compound and its analogs.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 of the indole ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insight :

-

The electron-withdrawing effect of the ester group activates the bromine for substitution.

-

Steric hindrance from the 3-methyl group directs substitution to position 4 .

Coupling Reactions via Halogen Exchange

The bromine atom participates in halogen-exchange reactions to enable further functionalization.

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C | 4-Borylated indole | Intermediate for iterative cross-coupling. |

| Iodination | CuI, NMP, 120°C | 4-Iodo-3-methylindole | Facilitates Stille couplings. |

Research Note :

Borylation proceeds with >90% conversion under mild conditions, making it a key step for synthesizing polyfunctional indoles.

Hydrolysis of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (4M in dioxane), 25°C, 12 h → 4-Bromo-3-methyl-1H-indole (Quantitative).

-

Basic Hydrolysis : NaOH (2M), MeOH/H₂O, reflux → Carboxylic acid derivative (Requires harsher conditions).

Stability : The Boc group remains intact during cross-coupling reactions but is labile in strong acids .

Functionalization of the Methyl Group

The 3-methyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | Carboxylic acid | 4-Bromo-3-carboxyindole | 40% |

| SeO₂, AcOH, reflux | Aldehyde | 4-Bromo-3-formylindole | 55% |

Limitation : Over-oxidation is common, necessitating controlled conditions.

Ring-Opening and Rearrangement Reactions

Under strong bases (e.g., LDA, THF, -78°C), the indole ring undergoes deprotonation at N–H, enabling alkylation or cyclization .

Example :

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition at the indole C2–C3 bond, forming cyclobutane-fused products .

Key Research Findings

-

Suzuki-Miyaura Optimization : Use of Pd-XPhos catalysts increases yields to >80% for sterically hindered boronic acids.

-

Chemoselectivity : Bromine reacts preferentially over the methyl group in cross-couplings, confirmed by DFT calculations.

-

Industrial Applications : Scaled-up borylation reactions achieve 90% efficiency in flow reactors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis based on substituent effects, synthetic utility, and spectroscopic data.

Substituent Position and Reactivity

- tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate (CAS 1303543-80-7) :

This analog contains bromine and chlorine at the 3- and 5-positions, respectively. The dual halogenation enhances electrophilicity, favoring sequential cross-coupling reactions. However, steric hindrance from the tert-butyl group may reduce reactivity compared to the 4-bromo-3-methyl derivative . - tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate (CAS 93862-70-5) :

The formyl group at the 3-position increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). However, the formyl group’s sensitivity to oxidation limits its utility under basic conditions, unlike the more stable methyl group in the target compound . - However, the hydroxyl group may necessitate protection during synthetic steps .

Spectroscopic and Physical Properties

Notes:

- The target compound’s methyl group (δ ~2.5 ppm for CH₃) is less deshielded than formyl (δ ~10 ppm) or hydroxymethyl groups, simplifying spectral interpretation .

- Bromine at the 4-position induces significant deshielding of adjacent carbons (δ ~120–125 ppm for C-4), consistent with halogenated indoles .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates :

Brominated indoles like the target compound are critical in synthesizing kinase inhibitors and antiviral agents. For example, its 4-bromo substituent enables regioselective palladium-catalyzed couplings, a feature exploited in the synthesis of bioactive molecules . - Stability and Storage : The tert-butyl group enhances steric protection of the carbamate, improving shelf-life compared to analogs with labile substituents (e.g., formyl or hydroxymethyl) .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with an indole derivative, such as 3-methylindole or a protected indole intermediate. Protection of the nitrogen atom is commonly achieved by introducing a tert-butyl carbamate group (tert-butoxycarbonyl, Boc) to facilitate selective reactions on the aromatic ring.

Bromination Step

- Reagents and Conditions: Bromination is performed using N-bromosuccinimide (NBS) as the brominating agent.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are typical solvents.

- Temperature: Room temperature or slightly below to control the reaction rate.

- Procedure: The protected indole is dissolved in THF, and NBS is added slowly. The reaction is stirred for about 1 hour.

- Outcome: Selective bromination at the 4-position of the indole ring is achieved with minimal over-bromination.

Methylation at the 3-Position

- Reagents: Methylation can be introduced either before or after bromination depending on the synthetic strategy. Common methylating agents include methyl iodide or dimethyl sulfate.

- Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the 3-position.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Typically room temperature to moderate heating.

Esterification (Carboxylation) at Nitrogen

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used for N-Boc protection.

- Catalyst: 4-Dimethylaminopyridine (DMAP) or pyridine is used as a catalyst/base.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: The reaction is carried out at room temperature, often under nitrogen atmosphere to prevent moisture interference.

- Workup: The reaction mixture is quenched with ammonium chloride solution and extracted with organic solvents. Purification is done via flash chromatography.

Reaction Optimization and Scale-Up

- Temperature Control: Maintaining low temperatures during lithiation or bromination steps prevents side reactions.

- Solvent Choice: THF is preferred for its ability to dissolve both organic substrates and reagents effectively.

- Reagent Stoichiometry: Using slight excess of NBS ensures complete bromination without over-bromination.

- Purification: Flash chromatography with ethyl acetate/heptane gradients is effective for isolating the final product with high purity.

Example Synthesis Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Boc protection | Di-tert-butyl dicarbonate, DMAP, pyridine | DCM/THF | Room temp | Overnight | 85-90 | Under nitrogen, dry conditions |

| Bromination | N-Bromosuccinimide (NBS) | THF | 0 to 25 °C | 1 hour | 80-85 | Controlled addition, stirring |

| Methylation | Methyl iodide, NaH or K2CO3 | DMF/DMSO | RT to 50 °C | 2-4 hours | 75-80 | Base deprotonation required |

| Workup & Purification | Extraction, wash, flash chromatography | - | - | - | - | Purity >95% confirmed by NMR, MS |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight (310.19 g/mol).

- Infrared Spectroscopy (IR): Confirms functional groups, especially carbamate ester.

- Chromatography: Flash chromatography is used for purification.

Summary of Key Research Findings

- The multi-step synthesis is well-established with high regioselectivity for bromination at the 4-position.

- N-Boc protection is critical for selective functionalization and stability of the indole nitrogen.

- Reaction conditions such as temperature and solvent choice significantly affect yield and purity.

- Continuous flow reactors have been suggested for industrial scale-up to improve efficiency and reproducibility.

- The compound’s structural complexity allows for diverse biological activity, making its synthesis valuable for pharmaceutical research.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-bromo-3-methyl-1H-indole-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized from 4-bromo-1H-indole via sequential functionalization. A typical route involves:

Protection : Introducing the tert-butyloxycarbonyl (Boc) group at the indole N1 position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or pyridine .

Methylation : Electrophilic substitution at the C3 position using methylating agents (e.g., methyl iodide) under controlled conditions.

Optimization strategies include:

- Maintaining low temperatures (0–5°C) during Boc protection to minimize side reactions.

- Using anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of reagents.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective substitution and Boc group integrity. The tert-butyl group appears as a singlet (~1.3–1.5 ppm for ¹H; ~80–85 ppm for ¹³C) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and torsional strain. For example, the dihedral angle between the indole ring and Boc group is typically 85–90°, indicating steric hindrance .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the primary applications of this compound in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a precursor for natural products like Indiacen A/B. Key applications include:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4-bromo to introduce aryl/heteroaryl groups .

- Deprotection : Removing the Boc group (e.g., with TFA) generates free indole intermediates for further functionalization .

Advanced Research Questions

Q. How can one address discrepancies in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies (e.g., abnormal thermal parameters or missing electron density) require:

Data Reintegration : Re-examining raw diffraction data (HKL files) using SHELXC/SHELXD to check for indexing errors .

Twinned Crystal Analysis : Employing TWINLAW in SHELXL to detect pseudo-merohedral twinning, common in indole derivatives .

Constraint Adjustments : Refining anisotropic displacement parameters (ADPs) and applying restraints for flexible tert-butyl groups .

Q. What strategies mitigate byproduct formation during the introduction of the Boc group?

- Methodological Answer : Byproducts (e.g., over-alkylation or hydrolysis) are minimized by:

- Controlled Basicity : Using DMAP instead of stronger bases to avoid deprotonating the indole NH prematurely .

- Solvent Selection : Anhydrous DCM reduces water-mediated Boc group hydrolysis.

- Stoichiometric Precision : Limiting Boc₂O to 1.1 equivalents prevents excess reagent from reacting with hydroxyl impurities .

Q. How to design experiments for regioselective functionalization at the indole ring?

- Methodological Answer : Regioselectivity at C4 (bromine) or C5/C6 positions is achieved via:

- Directing Groups : Installing a temporary silyl ether at C3 (e.g., TBS) to block electrophilic substitution .

- Transition Metal Catalysis : Using Pd-mediated C–H activation for late-stage diversification. For example, Buchwald-Hartwig amination at C4 after bromine displacement .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile reagents (e.g., Boc₂O).

- Storage : Keep in a desiccator at 2–8°C to prevent moisture-induced degradation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.